molecular formula C17H14F3N3OS B4581828 1-(2,3-dimethylphenyl)-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

1-(2,3-dimethylphenyl)-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No. B4581828
M. Wt: 365.4 g/mol
InChI Key: RUZXTSGHZOIDTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "1-(2,3-dimethylphenyl)-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one" often involves multiple steps, starting from simple precursors to achieve the complex final product. For example, compounds in the pyrido[2,3-d]pyrimidin-4(3H)-one class have been synthesized using starting materials like 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides, which are further processed through various chemical reactions to achieve the desired substitution patterns (L. N. Bheemanapalli, R. Akkinepally, S. Pamulaparthy, 2008).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their biological and chemical behavior. Detailed structural analysis is typically performed using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. These analyses provide insights into the arrangement of atoms, molecular geometry, and electronic structure, which are essential for predicting reactivity and interaction with biological targets.

Chemical Reactions and Properties

Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives undergo various chemical reactions, including cyclocondensation, S-alkylation, and reactions with different reagents to yield a wide range of heterocyclic systems. These reactions are often influenced by the presence of substituents on the pyrimidine ring, which can affect the reactivity and selectivity of the compound (C. G. Dave, Killol J. Patel, 2001).

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has shown that compounds structurally related to "1-(2,3-dimethylphenyl)-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one" can be synthesized through various methods, involving reactions with active methylene compounds to produce heterocycles such as mercaptopyrimidine and pyrimidinone derivatives. These synthetic pathways are significant for developing new chemical entities with potential biological activities (Shibuya, 1984).

Biological Activities and Applications

  • Compounds with a mercapto-pyrimidinone backbone have been explored for their analgesic and anti-inflammatory properties, offering potential as new therapeutic agents. For instance, specific derivatives have demonstrated significant activity in preclinical models, indicating their usefulness in drug development for treating pain and inflammation (Alagarsamy et al., 2007).

  • Furthermore, certain pyrimidine derivatives exhibit antimicrobial and antitubercular activities, highlighting their potential in addressing infectious diseases. Synthesis of pyrimidine-azetidinone analogues and their evaluation against various bacterial and fungal strains have provided insights into designing new antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

  • Some derivatives have also been identified with antiviral properties, particularly against HIV-1, suggesting a pathway for the development of novel antiretroviral therapies. The synthesis of these compounds and their evaluation for virus-inhibiting properties mark an important step in the search for effective treatments against HIV (Novikov et al., 2004).

  • In addition to pharmaceutical applications, pyrimidine derivatives have been investigated for their corrosion inhibition properties, providing potential applications in material science and engineering. Studies have demonstrated the effectiveness of these compounds as corrosion inhibitors, opening up new avenues for protecting metals against corrosion in various industrial applications (Abdelazim et al., 2021).

properties

IUPAC Name

1-(2,3-dimethylphenyl)-7-methyl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3OS/c1-8-5-4-6-12(10(8)3)23-14-13(15(24)22-16(23)25)11(17(18,19)20)7-9(2)21-14/h4-7H,1-3H3,(H,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZXTSGHZOIDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=NC(=CC(=C3C(=O)NC2=S)C(F)(F)F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dimethylphenyl)-7-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3-dimethylphenyl)-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
1-(2,3-dimethylphenyl)-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
1-(2,3-dimethylphenyl)-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
1-(2,3-dimethylphenyl)-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
1-(2,3-dimethylphenyl)-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
1-(2,3-dimethylphenyl)-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

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